Product packaging for 2-Fluoro Atorvastatin tert-Butyl Ester(Cat. No.:CAS No. 1099474-28-8)

2-Fluoro Atorvastatin tert-Butyl Ester

Cat. No.: B104621
CAS No.: 1099474-28-8
M. Wt: 654.8 g/mol
InChI Key: DKLDCYSMISEWEJ-LOYHVIPDSA-N
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Description

Contextualization of Atorvastatin (B1662188) within HMG-CoA Reductase Inhibitor Development

Atorvastatin belongs to a class of drugs known as HMG-CoA reductase inhibitors, commonly referred to as statins. wikipedia.org These drugs are designed to lower cholesterol levels in the body by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver. wikipedia.orgpatsnap.com The discovery and development of statins marked a significant breakthrough in the prevention and management of cardiovascular diseases, which are often linked to high cholesterol levels. wikipedia.org Atorvastatin, a fully synthetic compound, was designed based on molecular modeling and structure-activity relationship studies of earlier fungal metabolite-derived statins. nih.gov The development of potent and selective HMG-CoA reductase inhibitors like Atorvastatin has been a major focus of pharmaceutical research for several decades. patsnap.comnih.gov

The Critical Role of Advanced Pharmaceutical Intermediates in API Manufacturing

Advanced pharmaceutical intermediates are compounds that are several synthetic steps closer to the final API. alfa-industry.com They are often complex molecules themselves and their synthesis requires a deep understanding of organic chemistry and sophisticated laboratory techniques. alfa-industry.com These intermediates are crucial in API manufacturing for several reasons. They allow for a more controlled and efficient synthesis process, often leading to higher purity and yield of the final product. alfa-industry.comglobalpharmatek.com Furthermore, they provide flexibility in the manufacturing process, enabling pharmaceutical companies to explore different synthetic routes and scale up production more effectively. alfa-industry.com The use of well-characterized advanced intermediates is a key strategy for ensuring the consistent quality and safety of the final drug. globalpharmatek.comqingmupharm.com

Rationale for Fluorine Atom Incorporation in Modern Drug Design and Synthesis

The incorporation of fluorine atoms into drug molecules is a widely used strategy in modern medicinal chemistry to enhance the pharmacological properties of a compound. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. tandfonline.comnih.gov

Key reasons for introducing fluorine into drug candidates include:

Improved Metabolic Stability: The strong carbon-fluorine bond can block metabolically vulnerable sites in a molecule, making it more resistant to enzymatic degradation and prolonging its therapeutic effect. nih.govnih.gov

Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. tandfonline.comnih.gov

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its absorption and distribution in the body. nih.govresearchgate.net

Approximately 20% of all marketed pharmaceuticals contain fluorine, highlighting the significant impact of this element in drug discovery and development. olemiss.edu

The Synthetic Utility of Ester Moieties, Specifically tert-Butyl Esters, in Multi-Step Organic Synthesis

Ester groups are common functional groups in organic chemistry and are frequently used in multi-step synthesis. Tert-butyl esters, in particular, serve as valuable protecting groups for carboxylic acids. fiveable.me A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction while other parts of the molecule are being modified. fiveable.me

The tert-butyl ester is particularly useful because of its unique properties:

Stability: It is stable under a variety of reaction conditions, allowing for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid. fiveable.me

Ease of Removal: The tert-butyl group can be selectively removed under mild acidic conditions to regenerate the carboxylic acid, a process known as deprotection. fiveable.meyoutube.com

This ability to protect and deprotect a carboxylic acid group with high efficiency and selectivity makes the tert-butyl ester a valuable tool for chemists in the synthesis of complex molecules like pharmaceutical intermediates. fiveable.meyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H47FN2O5 B104621 2-Fluoro Atorvastatin tert-Butyl Ester CAS No. 1099474-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLDCYSMISEWEJ-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Fluoro Atorvastatin Tert Butyl Ester

Reactivity Profile of the Fluorinated Moiety in Subsequent Synthetic Steps

The fluorine substituent on the phenyl ring of 2-Fluoro Atorvastatin (B1662188) tert-Butyl Ester is generally stable under many synthetic conditions. However, its electron-withdrawing nature can influence the reactivity of the aromatic ring. In the context of atorvastatin synthesis, the fluorine-containing aromatic ring is considered electron-rich, which can present challenges for certain reactions like nucleophilic aromatic substitution.

For specialized applications, such as the synthesis of radiolabeled statins, the fluoro group can be the target of substitution. For instance, in the synthesis of [¹⁸F]Atorvastatin, a precursor molecule is often used where a different leaving group is displaced by the [¹⁸F]fluoride ion. While this is not a reaction of the 2-fluoro analog itself, it highlights that the C-F bond can be manipulated under specific, often harsh, conditions. For most standard synthetic transformations focused on other parts of the molecule, the fluoro group is expected to remain intact.

Selective Cleavage and Derivatization Reactions of the tert-Butyl Ester Group

The tert-butyl ester group in 2-Fluoro Atorvastatin tert-Butyl Ester serves as a protecting group for the carboxylic acid. Its selective cleavage is a critical step in the synthesis of the final active pharmaceutical ingredient or its derivatives. The bulky nature of the tert-butyl group prevents hydrolysis under mild basic conditions that might affect other functional groups.

Acid-catalyzed hydrolysis is the most common method for the deprotection of the tert-butyl ester. Various acidic conditions can be employed, with the choice of acid and solvent influencing the reaction's efficiency and selectivity.

Reagent Conditions Outcome
Trifluoroacetic acid (TFA)Dichloromethane (DCM), Room TemperatureEfficient cleavage to the corresponding carboxylic acid.
Hydrochloric acid (HCl)Dioxane or MethanolEffective deprotection, though care must be taken to avoid transesterification if using an alcohol solvent.
Formic acid-A milder alternative for acid-labile substrates.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)A Lewis acid catalyst that can offer chemoselectivity in the presence of other acid-sensitive groups. researchgate.net

The resulting carboxylic acid can then be converted into a variety of derivatives. For example, it can be activated and coupled with amines to form amides, or converted to other esters through esterification reactions.

Potential for Further Chemical Modifications and Analog Synthesis Based on the this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a wide range of atorvastatin analogs. The core structure allows for modifications at several positions, which can lead to compounds with altered pharmacological profiles.

Potential sites for modification include:

The Pyrrole (B145914) Core : The substituents on the pyrrole ring can be varied. For instance, the isopropyl group could be replaced with other alkyl or aryl groups.

The Phenyl Rings : Further substitution on the phenyl rings could be explored, although the existing fluorine atom may direct the position of new substituents.

The Heptanoate (B1214049) Side Chain : The dihydroxy functionality on the side chain is crucial for activity, but modifications to the chain length or the introduction of other functional groups could be investigated.

The synthesis of analogs often involves multi-step sequences where the this compound or a similar intermediate is a key building block. The Paal-Knorr synthesis is a common method for constructing the substituted pyrrole core of atorvastatin and its analogs. nih.govacs.org

Stability Assessment of this compound Under Various Reaction and Storage Conditions

The stability of this compound is an important consideration for its synthesis, purification, and storage. Generally, the compound is stable under neutral and mildly basic conditions. The tert-butyl ester is resistant to hydrolysis under these conditions.

However, the compound is sensitive to strong acidic conditions, which will lead to the cleavage of the tert-butyl ester. The dihydroxy side chain can also be susceptible to elimination reactions under certain acidic or dehydrating conditions.

For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place to prevent degradation. It is typically supplied as a solid and should be stored under an inert atmosphere if possible. The stability in solution will depend on the solvent and the pH. In protic solvents, especially under acidic conditions, gradual hydrolysis of the ester may occur.

Analytical Characterization and Purity Assessment of 2 Fluoro Atorvastatin Tert Butyl Ester

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for isolating 2-Fluoro Atorvastatin (B1662188) tert-Butyl Ester from reaction mixtures and quantifying its presence. The choice of technique is dictated by the analyte's properties, such as polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most prevalent technique for analyzing Atorvastatin and its related impurities. emrespublisher.comnih.gov The development of a successful HPLC method focuses on achieving optimal resolution between the main component, its impurities (like the 2-fluoro analogue), and any diastereomers. nih.gov

Method development often involves screening various stationary phases, mobile phase compositions, and gradient conditions to achieve the desired separation. C18 columns are commonly employed due to their versatility in separating compounds of moderate polarity. nih.govresearchgate.net The mobile phase typically consists of an aqueous component (often a buffer like ammonium (B1175870) acetate (B1210297) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a wide range of polarities within a reasonable timeframe. nih.gov A recent study demonstrated a rapid HPLC method using a core-shell column that reduced analysis time to under 15 minutes, a significant improvement over the nearly 90-minute run time of the official European Pharmacopoeia method. mdpi.com

Table 1: Representative HPLC Conditions for Atorvastatin and Impurity Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Luna C18 Zorbax SB C-18 Core-Shell C18
Mobile Phase Acetonitrile, Ammonium Acetate Buffer (pH 4), Tetrahydrofuran Acetonitrile, Buffer Acetonitrile, Formate Buffer
Elution Mode Gradient Gradient Gradient
Flow Rate 1.0 mL/min 0.7 mL/min 0.7 mL/min
Detection UV at 248 nm UV at 210 nm UV at 245 nm

| Reference | nih.gov | researchgate.net | mdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is less commonly used for statin analysis compared to HPLC because statins and their intermediates are generally non-volatile and thermally labile. emrespublisher.com To make compounds like 2-Fluoro Atorvastatin tert-Butyl Ester suitable for GC analysis, a derivatization step is mandatory. cuni.cz This process involves chemically modifying the molecule to increase its volatility and thermal stability.

Common derivatizing agents for compounds containing hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyl(dimethylsilyl)trifluoroacetamide. emrespublisher.comcuni.cz The derivatization reaction replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The analysis is then performed using a temperature gradient program to elute the derivatized compounds, which are subsequently detected by a Flame Ionization Detector (FID). cuni.cz

Table 2: Typical GC Parameters for Derivatized Statin Analysis

Parameter Condition
Derivatization Agent N-tert-butyl(dimethylsilyl)trifluoroacetamide
Derivatization Temp. 90 °C
Temperature Program Initial 250°C, ramp 10°C/min to 320°C
Detector Flame Ionization Detector (FID)
Detector Temperature 320°C

| Reference | cuni.cz |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. chromatographyonline.comresearchgate.net The technique primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and non-flammable. chromatographyonline.com The advantages of SFC include higher chromatographic efficiency, faster analysis times, and reduced consumption of organic solvents compared to HPLC. chromatographyonline.comresearchgate.net

For chiral separations, the analyte is passed through a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov The unique properties of supercritical fluids can lead to different selectivity compared to liquid chromatography, providing a complementary tool for challenging chiral separations. chromatographyonline.com

Enantiomeric Purity Determination by Chiral Chromatography

The stereochemistry of Atorvastatin and its precursors is critical to its pharmacological activity. Chiral chromatography, most often chiral HPLC, is essential for determining the enantiomeric purity of these compounds. ajol.inforasayanjournal.co.in This technique is used to separate and quantify the desired enantiomer from its undesired counterpart.

The United States Pharmacopeia (USP) provides a monograph for the enantiomeric purity of Atorvastatin, specifying resolution and acceptance criteria. phenomenex.com The method typically employs a polysaccharide-based chiral column, such as amylose (B160209) or cellulose derivatives, under normal-phase conditions with a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier like ethanol. rasayanjournal.co.inchiraltech.com The goal is to achieve a baseline resolution (Rs > 2.0) between the enantiomeric peaks. rasayanjournal.co.inphenomenex.com The acceptance criterion for the unwanted enantiomer in Atorvastatin is typically no more than 0.3%. phenomenex.com

Table 3: Chiral HPLC Methods for Enantiomeric Purity of Atorvastatin

Parameter Method 1 Method 2 Method 3
Stationary Phase Chiralpak AD-H CHIRALPAK IA-3 Lux Amylose-1 (L51)
Mobile Phase n-Hexane, Ethanol, Trifluoroacetic Acid (85:15:0.1) n-Hexane, Ethanol Hexane, Dehydrated Alcohol, Methanol
Flow Rate 1.0 mL/min Not Specified 1.0 mL/min
Detection UV at 246 nm Not Specified UV at 244 nm
Resolution (Rs) > 2.5 Not Specified 3.1

| Reference | rasayanjournal.co.in | chiraltech.com | phenomenex.com |

Spectroscopic Methods for Structural Elucidation

While chromatography separates components, spectroscopy provides definitive structural information. Nuclear Magnetic Resonance (NMR) is the most powerful spectroscopic technique for the unambiguous structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would exhibit several key signals. A sharp, intense singlet integrating to nine protons would appear in the upfield region (around 1.5 ppm), which is characteristic of the magnetically equivalent protons of the tert-butyl ester group. nih.gov The aromatic regions of the spectrum would show complex multiplets corresponding to the protons on the 2-fluorophenyl, phenyl, and phenylcarbamoyl rings. Additional signals would be present for the isopropyl group and the protons along the heptanoate (B1214049) side chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbons of the ester and amide groups (typically in the 160-180 ppm range), multiple signals in the aromatic region (110-160 ppm), and various signals in the aliphatic region for the carbons of the tert-butyl, isopropyl, and side-chain moieties.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally useful and highly sensitive technique for characterization. huji.ac.il The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes the spectrum relatively simple to interpret. For this compound, a single resonance would be expected. This signal would likely appear as a multiplet due to spin-spin coupling with the adjacent protons on the fluorophenyl ring. The chemical shift of this signal is highly sensitive to the molecule's electronic environment and solid-state form. nih.gov For Atorvastatin, ¹⁹F signals have been observed in the range of -36 to -45 ppm, and a similar range would be expected for this derivative. nih.gov

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is an essential analytical tool for the structural elucidation and confirmation of synthetic intermediates like this compound. The molecular formula of this compound is C40H47FN2O5, with a corresponding molecular weight of approximately 654.8 g/mol . lgcstandards.compharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is critical for confirming the elemental composition. For this compound, the expected monoisotopic mass can be precisely calculated and compared against the measured value, allowing for unambiguous confirmation of the chemical formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, offering deeper structural insights. While specific fragmentation data for this exact intermediate is not publicly detailed, patterns can be inferred from studies on atorvastatin and its metabolites. mdpi.comnih.gov In electrospray ionization (ESI) mode, the protonated molecule [M+H]+ would be the parent ion. Subsequent fragmentation would likely involve characteristic losses of the tert-butyl group, cleavage of the ester, and fragmentation across the heptanoate side chain and the core pyrrole (B145914) structure.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C40H47FN2O5 Defines the elemental composition. lgcstandards.compharmaffiliates.com
Molecular Weight ~654.8 g/mol Approximate mass of the molecule. lgcstandards.compharmaffiliates.com
[M+H]⁺ (ESI-MS) ~655.8 m/z The parent ion observed in positive ion mode mass spectrometry.
HRMS (Exact Mass) 654.3476 Provides unambiguous confirmation of the elemental composition.
Key Fragment (Loss of tert-butyl) [M+H - 56]⁺ Corresponds to the loss of the C4H8 group from the ester.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within this compound. By comparing the obtained spectrum with known data for atorvastatin and related structures, a reliable identification can be made. researchgate.netfarmaciajournal.com Key absorption bands would be expected for the N-H group of the amide, the carbonyl (C=O) groups of the ester and amide, aromatic C-H bonds, and the C-F bond. researchgate.netasianpubs.org

Table 2: Predicted Characteristic FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
Amide N-H ~3365 N-H Stretching asianpubs.org
Aliphatic C-H ~2970 C-H Stretching asianpubs.org
Ester C=O ~1730 C=O Stretching farmaciajournal.com
Amide C=O ~1650 C=O Stretching (Amide I) nih.gov
Aromatic C=C 1600-1450 C=C Ring Stretching
C-F ~1250 C-F Stretching

Raman Spectroscopy: FT-Raman spectroscopy complements FTIR analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in the aromatic rings of the molecule's core structure. The Raman spectrum would show characteristic bands for the pyrrole ring and the phenyl substituents. asianpubs.org

Table 3: Predicted Characteristic FT-Raman Shifts

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
Aromatic C-H ~3060 C-H Stretching
Aliphatic C-H ~2940 C-H Stretching asianpubs.org
Aromatic Rings 1600-1580 Ring Stretching

Hyphenated Analytical Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical intermediates and the detection of any related impurities.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful and widely used technique for the analysis of atorvastatin and its related compounds. eurasianjournals.comijpsjournal.com A reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 column, can effectively separate this compound from starting materials, by-products, and degradation products. nih.gov The coupling to a mass spectrometer allows for the confident identification of the main peak and any impurities based on their mass-to-charge ratios and fragmentation patterns. nih.govmdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the low volatility and thermal lability of this large molecule, direct analysis by GC-MS is not feasible. The technique would require a derivatization step to convert the analyte into a more volatile and thermally stable compound. While GC-MS is used for analyzing certain smaller, more volatile impurities in the synthesis of atorvastatin, it is not the primary method for analyzing the main intermediate. rasayanjournal.co.inemrespublisher.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR is a highly specialized technique that provides complete structural information of the analyte directly after chromatographic separation. While not typically used for routine quality control due to its complexity and lower sensitivity compared to LC-MS, it is an invaluable tool for the definitive structural elucidation of unknown impurities or degradation products discovered during stability studies or process development.

Quantitative Analytical Methodologies for Quality Control and Release of Synthetic Intermediates

Robust quantitative analytical methods are required for the quality control and batch release of this compound, ensuring its purity and suitability for subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology for the quantitative analysis of atorvastatin intermediates. ijpsjournal.comjddtonline.info The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. Validation includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. eurasianjournals.comijpsjournal.com

The method's specificity ensures that the peak corresponding to this compound is free from interference from other potential impurities. Purity is typically determined by an area percentage calculation, assuming all components have a similar response factor at the chosen UV wavelength. For more accurate quantification of specific impurities, reference standards for those impurities are required.

Table 4: Example Parameters for a Quantitative HPLC-UV Method

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) in a gradient or isocratic mode ijpsjournal.com
Flow Rate 1.0 mL/min
Detection Wavelength ~240-250 nm
Injection Volume 10 µL

| Column Temperature | 25°C |

This validated HPLC method is crucial for confirming that each batch of the synthetic intermediate meets the stringent purity specifications before it is used in the final stages of the active pharmaceutical ingredient (API) synthesis.

Impurity Profiling and Control in the Production of 2 Fluoro Atorvastatin Tert Butyl Ester

Identification of Potential Sources of Impurities in Chemical Synthesis

Impurities in 2-Fluoro Atorvastatin (B1662188) tert-Butyl Ester can originate from various sources throughout the synthetic and storage process. They are broadly categorized into process-related impurities, degradation products, and stereoisomeric impurities.

Process-Related Impurities (e.g., Unreacted Starting Materials, Reagents, Solvents, By-products)

The primary synthetic route to atorvastatin and its analogs involves the Paal-Knorr condensation. benthamscience.comnih.govgoogle.com This reaction typically combines a complex 1,4-diketone with a chiral amino-ester side chain to form the central pyrrole (B145914) ring. nih.govrasayanjournal.co.in Impurities originating from this process are the most common.

Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of key starting materials in the final product. For the synthesis of 2-Fluoro Atorvastatin tert-Butyl Ester, this would include the corresponding 1,4-diketone (e.g., 2-(2-(2-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide) and the chiral amino side-chain, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

By-products: Side reactions occurring during the Paal-Knorr synthesis can generate various by-products. For instance, self-condensation of the amino side-chain can occur, or alternative cyclization pathways of the diketone may lead to isomeric impurities. rasayanjournal.co.in Over-alkylation or side reactions involving the phenyl rings under harsh conditions could also contribute.

Reagents, Solvents, and Catalysts: Residual amounts of reagents like pivalic acid (a common catalyst for the Paal-Knorr reaction), solvents (e.g., heptane, toluene, cyclohexane), and catalysts can remain in the final intermediate if not adequately removed during purification. rasayanjournal.co.inresearchgate.net Inorganic salts resulting from work-up procedures are also a potential source of inorganic impurities. ich.org

Table 1: Potential Process-Related Impurities

Impurity Type Potential Compound/Source Origin
Starting Material 1,4-Diketone Precursor Incomplete Paal-Knorr condensation
Starting Material Chiral Amino Side-Chain Incomplete Paal-Knorr condensation
By-product Isomeric Pyrrole Structures Alternative cyclization pathways
By-product Self-condensed Amine Dimerization of the amino side-chain rasayanjournal.co.in
Reagent Pivalic Acid Residual catalyst from synthesis researchgate.net
Solvent Toluene, Heptane, Cyclohexane Residual solvents from reaction/purification rasayanjournal.co.inresearchgate.net

Degradation Products Arising from Reaction Conditions or Storage

The chemical structure of this compound contains moieties susceptible to degradation under certain conditions, such as exposure to acid, base, heat, light, or oxidizing agents. researchgate.net

Hydrolysis: The tert-butyl ester group is particularly sensitive to acidic conditions, which can hydrolyze it to the corresponding carboxylic acid (2-Fluoro Atorvastatin). This is a common degradation pathway for atorvastatin intermediates. researchgate.net

Lactonization: Although more commonly associated with the final deprotected diol side chain of Atorvastatin, intramolecular cyclization to form a lactone can be a potential degradation pathway under certain acidic or thermal stress conditions. researchgate.net

Oxidation: The pyrrole ring and other electron-rich aromatic systems can be susceptible to oxidation, leading to N-oxides or other oxidative degradation products, especially if exposed to oxidizing agents or atmospheric oxygen over long storage periods.

Stress testing studies, where the intermediate is subjected to harsh conditions (e.g., high temperature, strong acid/base, UV light, peroxide), are crucial for identifying potential degradation products. researchgate.net

Stereoisomeric and Enantiomeric Impurities

Stereochemical purity is paramount in pharmaceutical synthesis. veeprho.com The side chain of this compound contains two chiral centers, leading to the possibility of four stereoisomers.

Diastereomers: The desired intermediate has a specific (4R,6R) configuration in its side chain. Impurities can include the (4S,6S), (4R,6S), and (4S,6R) diastereomers. These can arise from the use of stereochemically impure starting materials or from epimerization at one of the chiral centers during synthesis or work-up.

Enantiomers: The primary enantiomeric impurity would be the (4S,6S) isomer. The presence of this impurity is typically controlled by using an enantiomerically pure starting material for the side chain synthesis. mdpi.com

Ensuring the stereochemical purity of the final drug substance is a critical aspect of development, and control must begin with the chiral intermediates. veeprho.com

Methodologies for the Identification and Structural Elucidation of Impurities

A combination of chromatographic and spectroscopic techniques is employed to detect, isolate, and identify impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for impurity profiling. resolvemass.cachromatographyonline.comchemass.si It is used to separate the main compound from its impurities, providing information on the number of impurities present and their relative quantities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for impurity identification. tandfonline.com It provides the molecular weight of the impurities as they elute from the HPLC column, which is a critical piece of information for deducing their structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structural elucidation. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, impurities often need to be isolated, typically using preparative HPLC. emerypharma.com The isolated impurity is then analyzed by NMR (¹H, ¹³C, and 2D-NMR techniques), which provides detailed information about the molecule's carbon-hydrogen framework, allowing for unambiguous structure determination. resolvemass.ca

Strategies for Quantification and Monitoring of Impurity Levels

Once identified, impurities must be quantified and monitored to ensure they remain below acceptable limits.

Method Validation: The analytical method, typically HPLC, must be validated according to ICH Q2(R1) guidelines. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify the impurities.

Reference Standards: Quantifying impurities accurately requires reference standards. For known impurities, these are often synthesized and fully characterized. For unknown impurities where a standard is not available, their concentration can be estimated relative to the main compound, assuming an identical response factor in the detector (e.g., UV).

In-Process Controls: Monitoring impurity levels at various stages of the manufacturing process allows for early detection of issues and helps to control the impurity profile of the final intermediate. This includes testing of starting materials and key intermediates.

Table 2: Analytical Methodologies for Impurity Profiling

Technique Application Information Provided
HPLC-UV Detection and Quantification Retention time, number of impurities, relative concentration resolvemass.cachemass.si
LC-MS / LC-HRMS Identification Molecular weight and elemental composition of impurities tandfonline.com
Preparative HPLC Isolation Purification of impurities for structural elucidation emerypharma.com
NMR Spectroscopy Structural Elucidation Definitive molecular structure of isolated impurities resolvemass.ca
Chiral HPLC Stereoisomer Analysis Separation and quantification of enantiomers and diastereomers

Regulatory Frameworks and Industry Guidelines for Intermediate Impurity Control (e.g., ICH Q3A)

The control of impurities in drug substances is governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) provides the primary framework.

ICH Q3A(R2): Impurities in New Drug Substances: This guideline is central to impurity control. ich.orgeuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug. ich.org

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug substance with a maximum daily dose of ≤ 2 g/day , this is typically 0.05%. ich.org

Identification Threshold: The level at which the structure of an impurity must be determined. For a drug substance with a maximum daily dose of ≤ 2 g/day , this is 0.10%. ich.org

Qualification Threshold: The level at which an impurity's biological safety must be established. For a drug substance with a maximum daily dose of ≤ 2 g/day , this is 0.15%.

Control of Stereoisomers: Regulatory agencies like the FDA and Health Canada have specific guidelines for stereoisomeric drugs. researchgate.netcanada.cafda.gov These guidelines require that the stereoisomeric composition of a drug be known and controlled. Specifications for the drug substance should include enantioselective tests for identity and purity. canada.cafda.gov

While this compound is an intermediate, the principles of ICH Q3A are applied because the impurity profile of this intermediate directly impacts the quality and purity of the final API. Controlling impurities at this stage is a more efficient and effective strategy than attempting to remove them from the final drug substance.

Approaches for Impurity Minimization and Efficient Removal in Process Chemistry

The manufacturing process of active pharmaceutical ingredients (APIs) is often a multi-step endeavor where the potential for impurity formation is ever-present. For this compound, a compound closely related to the widely synthesized Atorvastatin, process-related impurities can arise from starting materials, intermediates, reagents, or side reactions. The structural similarity of these impurities to the main compound can make their removal a significant challenge.

A cornerstone of modern pharmaceutical process development is the Quality by Design (QbD) approach, which emphasizes a thorough understanding of the process to proactively control the quality of the final product. This strategy is instrumental in identifying and controlling the formation of impurities at various stages of the manufacturing process.

One of the primary synthetic routes to the core pyrrole structure of Atorvastatin and its analogs is the Paal-Knorr reaction. This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a critical step where impurities can be introduced. The purity of the reactants and the precise control of reaction conditions are paramount to minimizing the formation of byproducts. For instance, the presence of isomeric impurities in the starting materials can lead to the formation of corresponding isomeric impurities in the final product, which can be difficult to separate.

Process Parameter Optimization for Impurity Minimization

A key strategy to control the formation of impurities is the meticulous optimization of process parameters. This involves a systematic study of how different variables affect the reaction outcome. For the synthesis of compounds like this compound, the following parameters are often critical:

Temperature: The reaction temperature can significantly influence the rate of side reactions. Operating at an optimal temperature can favor the desired reaction pathway while minimizing the formation of thermal degradation products or unwanted isomers.

Solvent System: The choice of solvent can impact reaction kinetics and selectivity. A well-chosen solvent system can enhance the solubility of reactants and facilitate the desired reaction while potentially suppressing the formation of certain impurities.

Reagent Stoichiometry: The molar ratio of reactants and reagents must be carefully controlled. An excess of a particular reactant might lead to the formation of byproducts.

Catalyst Selection and Loading: In catalyzed reactions, the choice of catalyst and its concentration can have a profound effect on the impurity profile.

The following table illustrates a hypothetical optimization study for a key reaction step, highlighting the impact of different parameters on the level of a critical impurity.

ParameterCondition ACondition BCondition CImpurity Level (%)
Temperature (°C) 60801000.5
Solvent TolueneTHFAcetonitrile (B52724)0.8
Catalyst Loading (mol%) 1250.3

Interactive Data Table: Process Parameter Optimization (This is a simplified, illustrative example)

Users can filter and sort the data to understand the relationships between process parameters and impurity levels.

Efficient Removal of Impuritie

Despite rigorous process control, the formation of some level of impurities is often unavoidable. Therefore, robust and efficient purification methods are essential to ensure the final product meets the required quality standards.

Crystallization Techniques

Crystallization is a powerful and commonly used technique for the purification of pharmaceutical intermediates and APIs. The process relies on the differential solubility of the desired compound and its impurities in a given solvent system. By carefully selecting the solvent and controlling the cooling profile and agitation, it is possible to selectively crystallize the desired product, leaving the impurities in the mother liquor.

For isomeric impurities, which often have very similar physical properties to the main compound, specialized crystallization techniques may be required. These can include:

Recrystallization: Multiple crystallization steps can be employed to enhance the purity of the product progressively.

Anti-solvent Crystallization: The addition of a solvent in which the desired compound is poorly soluble (an anti-solvent) can induce crystallization and improve separation from more soluble impurities.

The table below presents illustrative data from a study on the removal of an isomeric impurity through crystallization.

Crystallization MethodSolvent SystemPurity Before (%)Purity After (%)Yield (%)
Cooling Crystallization Isopropanol/Water98.599.285
Anti-solvent Crystallization Dichloromethane/Hexane98.599.580
Slurry Recrystallization Ethyl Acetate (B1210297)98.599.775

Interactive Data Table: Impurity Removal by Crystallization (This is a simplified, illustrative example)

This table allows for comparison of different crystallization methods and their effectiveness in impurity removal.

Chromatographic Purification

In cases where crystallization is not effective enough to remove certain impurities, particularly those with very similar structures and properties, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating and purifying compounds with high resolution.

The development of a preparative HPLC method involves the careful selection of the stationary phase (column), mobile phase composition, and operating parameters to achieve optimal separation between the desired compound and its impurities. While highly effective, preparative chromatography can be a costly and time-consuming process, and its use is typically reserved for challenging separations or for the purification of high-value compounds.

Analytical HPLC methods are crucial for monitoring the purity of this compound throughout the manufacturing process and for validating the effectiveness of purification steps. These methods must be developed and validated to be specific, sensitive, and accurate for the detection and quantification of all potential impurities.

Computational and Theoretical Studies on 2 Fluoro Atorvastatin Tert Butyl Ester

Molecular Modeling and Conformational Landscape Analysis

The structure of atorvastatin (B1662188) consists of a central pyrrole (B145914) ring connected to a fluorophenyl group, a phenyl group, an isopropyl group, and a heptanoic acid side chain. mdpi.comuob.edu.ly The spatial arrangement of these substituents, particularly the angles between the planes of the aromatic rings, defines the molecule's conformational landscape. researchgate.net In the case of 2-Fluoro Atorvastatin tert-Butyl Ester, two primary modifications affect this landscape:

The 2-Fluoro Substituent: The introduction of a fluorine atom directly onto the pyrrole ring can induce subtle but significant changes in local geometry and electronic distribution. This can alter the preferred rotational angles (dihedrals) between the pyrrole core and the attached phenyl rings. Density Functional Theory (DFT) calculations are well-suited to optimize the geometry of the molecule and calculate the energetic cost of rotating these rings, thus mapping the potential energy surface. researchgate.net

MD simulations on atorvastatin analogs have shown that the three rings attached to the pyrrole core interact hydrophobically with the binding site of its target enzyme, HMG-CoA reductase. researchgate.net Therefore, understanding the conformational preferences of these rings in the modified structure is crucial for predicting any potential interactions.

Electronic Structure and Reactivity Predictions of the Fluorinated Moiety

The introduction of a fluorine atom onto the pyrrole ring of atorvastatin significantly alters the electronic properties of the molecule. Fluorine is the most electronegative element, and its presence acts as a strong electron-withdrawing group. This has profound effects on the reactivity of the pyrrole core, which is typically an electron-rich aromatic system. nih.govresearchgate.net

DFT calculations can be used to quantify these electronic changes. uob.edu.lyresearchgate.net Key parameters that are typically analyzed include:

Atomic Charges: Methods like Mulliken or Natural Population Analysis (NPA) can calculate the partial charges on each atom. The fluorine atom and the carbon it is attached to (C2) will exhibit highly polarized charges. This alters the electrostatic potential surface of the entire molecule, which is critical for intermolecular interactions. researchgate.net

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, making the molecule less susceptible to oxidation but potentially more reactive towards nucleophiles at specific sites.

Aromaticity: The aromatic character of the pyrrole ring could be influenced by the fluorination. While pyrrole is aromatic, the strong inductive effect of fluorine can impact the delocalization of π-electrons.

The fluorophenyl group already present in atorvastatin plays a role in its binding potency. mdpi.comnih.gov The addition of a second, electronically distinct fluorine atom on the pyrrole ring creates a unique electronic signature. This modification makes the pyrrole ring more electron-deficient, a feature that can be challenging for synthesis, as direct fluorination of electron-rich arenes often requires specialized methods. nih.govresearchgate.net

Computational MethodPredicted Electronic Effect of 2-Fluoro SubstitutionImplication
DFT (B3LYP/6-31+G)Increased positive charge on C2 of the pyrrole ring.Alters the molecular electrostatic potential map.
DFT (B3LYP/6-31+G)Lowering of HOMO and LUMO energy levels.Increases resistance to oxidation; may alter reactivity profile.
NPA/Mulliken AnalysisSignificant negative partial charge on the fluorine atom.Potential for altered hydrogen bonding or dipole interactions.

Computational Nuclear Magnetic Resonance Spectroscopy for Accurate Structural Assignment, Particularly ¹⁹F NMR Chemical Shifts

Computational NMR spectroscopy, particularly for the ¹⁹F nucleus, is an invaluable tool for structural verification. researchgate.net Given that this compound contains two magnetically inequivalent fluorine atoms—one on the phenyl ring and one on the pyrrole ring—¹⁹F NMR spectroscopy would be the definitive technique for confirming its structure. Predicting the chemical shifts of these two atoms computationally can aid in the unambiguous assignment of experimental spectra.

The standard method for predicting NMR chemical shifts involves calculating the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.netresearchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., CFCl₃) or by using a linear scaling approach derived from a set of known compounds. nih.gov

Several factors are critical for achieving high accuracy in ¹⁹F NMR chemical shift predictions: mdpi.com

Choice of Functional and Basis Set: Studies have shown that functionals like B3LYP or ωB97XD combined with Pople-style (e.g., 6-31+G(d,p)) or polarization-consistent (e.g., pcS-n) basis sets provide a good balance of accuracy and computational cost. nih.govrsc.orgresearchgate.net

Solvent Effects: Including a continuum solvent model, such as the Polarizable Continuum Model (PCM), is often necessary as experimental spectra are recorded in solution and solvent can influence chemical shifts. researchgate.netnih.gov

Conformational Averaging: For flexible molecules, the observed chemical shift is a population-weighted average over all significantly populated conformations. Therefore, it may be necessary to perform calculations on multiple low-energy conformers identified through molecular modeling. rsc.org

The chemical environment of the fluorine on the phenyl ring is vastly different from that on the electron-deficient pyrrole ring, which would lead to well-separated signals in the ¹⁹F NMR spectrum. Computational predictions can achieve accuracies within a few ppm, which is typically sufficient to assign the correct signals to the specific fluorine atoms. nih.govrsc.org

ParameterRecommended Computational ApproachExpected Accuracy
Geometry OptimizationDFT (e.g., B3LYP/6-31+G(d,p))Provides reliable molecular structures for NMR calculation.
NMR CalculationGIAO-DFT (e.g., ωB97XD/aug-cc-pvdz)Mean absolute deviations of 2-4 ppm are achievable. nih.govrsc.org
Solvent ModelingIEF-PCM or SMD continuum modelsImproves correlation with experimental solution-state data. researchgate.netnih.gov
ReferencingLinear scaling (δ = slope * σ_iso + intercept)Corrects for systematic errors in the computational method. researchgate.netnih.gov

Prediction of Reaction Mechanisms and Transition States Involved in its Synthesis

The synthesis of this compound would likely involve two key transformations from established atorvastatin precursors: the formation of the pyrrole core and the introduction of the fluorine atom onto this ring. The industrial synthesis of atorvastatin often utilizes a Paal-Knorr reaction, where a 1,4-diketone is condensed with a primary amine to form the pyrrole. nih.govacs.org

The fluorination of the pyrrole ring is the more challenging step. As the pyrrole core in the atorvastatin scaffold is electron-rich, it is sensitive to oxidation, and controlling the regioselectivity of fluorination can be difficult. nih.govresearchgate.net Late-stage fluorination strategies, such as those employing copper or ruthenium catalysts, have been developed for complex molecules. nih.govnih.gov

Computational chemistry can be used to investigate potential synthetic routes by:

Mapping Reaction Pathways: The energies of reactants, intermediates, transition states, and products can be calculated to map out the entire reaction energy profile.

Calculating Activation Energies: The energy barrier (activation energy) for each step can be determined from the energy of the transition state. This helps in predicting the feasibility of a proposed reaction under specific conditions and identifying the rate-limiting step.

Investigating Regioselectivity: For the fluorination step, calculations can determine the activation energies for adding fluorine at different positions on the pyrrole ring, thereby predicting the most likely product.

Elucidating Catalyst Roles: In catalyzed reactions, computational models can shed light on the structure of the active catalytic species and how it interacts with the substrate to lower the activation energy. For instance, in a copper-catalyzed fluorination, modeling can help understand the oxidation state of the copper and the mechanism of reductive elimination that forms the C-F bond. nih.govresearchgate.net

By modeling these complex reaction pathways, computational studies can guide the development of efficient and selective synthetic strategies for novel atorvastatin analogs.

In Silico Assessment of Interactions with Biological Systems (if applicable as a prodrug intermediate)

The tert-butyl ester group makes this compound a prodrug candidate. Prodrugs are inactive precursors that are metabolized in the body to release the active pharmaceutical ingredient. Atorvastatin esters, for example, are designed to be hydrolyzed by carboxylesterases (CES), which are highly expressed in the liver, the target organ for statins. researchgate.netscinews.uznih.gov This strategy can potentially improve bioavailability. rsc.org

In silico assessment of this molecule would focus on two distinct interactions:

Interaction with HMG-CoA Reductase: As a prodrug, the ester form is not expected to bind effectively to atorvastatin's target, HMG-CoA reductase (HMGR). Molecular docking simulations can be used to test this hypothesis. The bulky, non-polar tert-butyl group would likely clash with the polar residues in the active site that normally form hydrogen bonds with the carboxylic acid of active atorvastatin. researchgate.netresearchgate.net Docking studies consistently show that the carboxylate group of atorvastatin forms crucial hydrogen bonds with residues such as Arg590 and Lys735. researchgate.netnih.govniscpr.res.in The absence of this group in the prodrug would result in a significantly lower predicted binding affinity.

Interaction with Carboxylesterases (CES): For the prodrug to be effective, it must be a substrate for a metabolizing enzyme like human carboxylesterase 1 (hCES1). researchgate.netnih.gov Molecular docking can be used to model the binding of this compound into the active site of hCES1. These simulations can predict whether the molecule fits within the binding pocket and if the ester group is positioned correctly near the catalytic triad (B1167595) (Ser-His-Asp) for hydrolysis to occur. This can help predict its potential as a viable prodrug.

Table 3: Key Amino Acid Interactions for Atorvastatin with HMG-CoA Reductase (PDB: 1HW8) researchgate.netniscpr.res.in
Amino Acid ResidueInteraction TypeInteracting Moiety of Atorvastatin
Arg590Hydrogen Bond / Salt BridgeCarboxylate / Hydroxyl groups
Lys735Hydrogen BondCarboxylate / Hydroxyl groups
Asn686Hydrogen BondHydroxyl group
Asp690Hydrogen BondHydroxyl group
Leu562, Val683, Leu857Hydrophobic InteractionAromatic rings (Phenyl, Fluorophenyl)

The in silico assessment provides a critical first pass, generating hypotheses about the molecule's behavior as a prodrug that can then be tested experimentally. researchgate.net

Q & A

Basic: What are the key synthetic routes for preparing 2-Fluoro Atorvastatin tert-Butyl Ester?

Answer:
The synthesis typically involves protecting group strategies and stereoselective transformations. A common approach includes:

  • Step 1: Introduction of the tert-butyl ester group via reaction with tert-butyl acrylate or tert-butyl halides under basic conditions to protect carboxylic acid intermediates .
  • Step 2: Fluorination at the C2 position using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution, ensuring regioselectivity .
  • Step 3: Stereochemical control of the pyrrole core via chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution .
    Validation: Monitor intermediates via HPLC and confirm stereochemistry with chiral chromatography or X-ray crystallography .

Basic: How is the structural identity of this compound confirmed?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR (1H/13C): Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH3), fluorine (19F NMR, δ −120 to −140 ppm), and the indole/pyrrole backbone .
  • HRMS: Confirm molecular ion ([M+H]+) and isotopic patterns for fluorine .
  • X-ray Diffraction: Resolve stereochemistry of the fluorinated pyrrole ring and ester conformation .

Advanced: How can researchers optimize the fluorination step to minimize byproducts?

Answer:
Key parameters include:

  • Reagent Selection: Use Selectfluor over DAST for higher regioselectivity and reduced side reactions .
  • Solvent System: Polar aprotic solvents (e.g., DMF) enhance fluorinating agent stability .
  • Temperature Control: Maintain −20°C to 0°C to suppress electrophilic aromatic substitution at unintended positions .
    Validation: Track reaction progress via LC-MS and quantify impurities using a calibrated fluorinated standard .

Advanced: What methodologies address instability of the tert-butyl ester group during synthesis?

Answer:

  • Protection-Deprotection Strategy: Use acid-labile tert-butyl esters; avoid prolonged exposure to trifluoroacetic acid (TFA) during deprotection .
  • Stabilizers: Add radical scavengers (e.g., BHT) to prevent oxidative cleavage of the ester .
  • Storage: Store intermediates under inert gas (N2/Ar) at −20°C to prevent hydrolysis .

Advanced: How are trace impurities (e.g., de-fluorinated analogs) characterized and controlled?

Answer:

  • Analytical Methods: Use UPLC-PDA/HRMS with a C18 column (1.7 µm) to separate impurities. Compare retention times and fragmentation patterns with synthesized standards (e.g., Defluoro Atorvastatin tert-Butyl Ester) .
  • Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Quantification: Apply ICH Q3A/B guidelines, using calibration curves for impurities ≥0.1% .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • HMG-CoA Reductase Inhibition: Use a spectrophotometric assay with purified enzyme, NADPH depletion monitored at 340 nm .
  • Cellular Uptake: Radiolabeled (3H/14C) 2-Fluoro Atorvastatin in hepatocyte models (e.g., HepG2), measuring intracellular accumulation via scintillation counting .

Advanced: How do structural modifications (e.g., C2-fluoro vs. C3-methyl) impact pharmacokinetics?

Answer:

  • Metabolic Stability: Compare hepatic microsomal half-life (human/rat) using LC-MS/MS to assess CYP3A4-mediated oxidation .
  • LogP Measurement: Determine partition coefficients (shake-flask method) to correlate fluorine’s electronegativity with membrane permeability .
  • In Silico Modeling: Use molecular dynamics to simulate binding affinity to HMG-CoA reductase’s active site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.